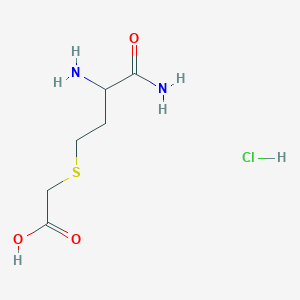
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClN₂O₃S It is known for its unique structure, which includes both amino and oxo functional groups, as well as a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride typically involves multi-step organic reactions. One common approach is the reaction of a suitable precursor with sulfanylacetic acid under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxyl, and substituted amino derivatives
Wissenschaftliche Forschungsanwendungen
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The sulfanylacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminobutyric acid: Similar in structure but lacks the sulfanylacetic acid moiety.
4-Oxobutyric acid: Contains the oxo group but lacks the amino and sulfanyl groups.
Sulfanylacetic acid: Contains the sulfanyl group but lacks the amino and oxo groups.
Uniqueness
2-(3,4-Diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride is unique due to its combination of amino, oxo, and sulfanylacetic acid moieties. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
68074-76-0 |
|---|---|
Molekularformel |
C6H13ClN2O3S |
Molekulargewicht |
228.70 g/mol |
IUPAC-Name |
2-(3,4-diamino-4-oxobutyl)sulfanylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O3S.ClH/c7-4(6(8)11)1-2-12-3-5(9)10;/h4H,1-3,7H2,(H2,8,11)(H,9,10);1H |
InChI-Schlüssel |
ZTHZJUGDIDZIEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC(=O)O)C(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



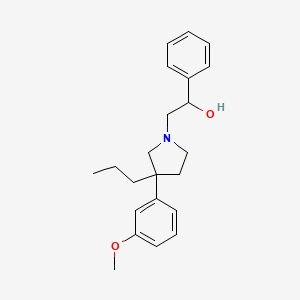





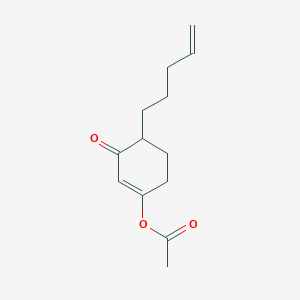
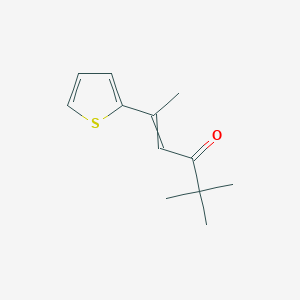


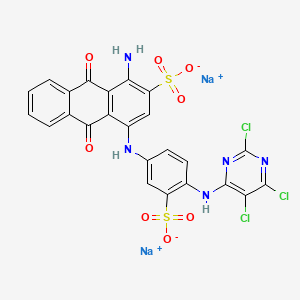
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
